Terpenylic acid

Catalog No.
S592351
CAS No.
116-51-8
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpenylic acid

CAS Number

116-51-8

Product Name

Terpenylic acid

IUPAC Name

2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

NQWMPKJASNNZMJ-UHFFFAOYSA-N

SMILES

CC1(C(CC(=O)O1)CC(=O)O)C

Synonyms

Tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic Acid; 3-(1-Hydroxy-1-methylethyl)-γ-lactone Glutaric Acid;

Canonical SMILES

CC1(C(CC(=O)O1)CC(=O)O)C
  • Staphylococcus aureus: This bacterium is a common cause of hospital-acquired infections and is becoming increasingly resistant to antibiotics. Research suggests that terpenylic acid may be effective in inhibiting its growth [].
  • Escherichia coli: This bacterium is a common inhabitant of the human gut and can cause foodborne illness. Studies have shown that terpenylic acid can inhibit its growth and biofilm formation [].
  • Candida albicans: This fungus is a common cause of fungal infections, particularly in immunocompromised individuals. Research suggests that terpenylic acid may be effective in inhibiting its growth and biofilm formation [].

Terpenylic acid, a naturally occurring compound, is classified as a bicyclic monoterpenoid. Its chemical structure features a unique arrangement of carbon atoms, primarily derived from the oxidation of terpenes such as alpha-pinene. The molecular formula for terpenylic acid is C10H14O3, indicating it contains ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This compound is notable for its role in atmospheric chemistry and its potential implications in new particle formation.

, particularly through the oxidation of terpenes. Notably, the formation mechanisms include:

  • Photooxidation: Terpenylic acid is produced when alpha-pinene undergoes photooxidation, leading to the generation of several oxidized products including diaterpenylic acid acetate.
  • Ozonolysis: This reaction involves the cleavage of double bonds in terpenes by ozone, resulting in the formation of terpenylic acid as a secondary product. The ozonolysis process can lead to various multifunctional compounds that contribute to aerosol formation in the atmosphere .

These reactions are significant in understanding the dynamics of organic aerosols and their environmental impact.

Research indicates that terpenylic acid exhibits various biological activities, although its specific pharmacological effects are still being investigated. Some studies have suggested that it may possess anti-inflammatory properties and could play a role in modulating immune responses. Additionally, its derivatives have been explored for potential therapeutic applications due to their structural similarities with other bioactive compounds .

The synthesis of terpenylic acid can be achieved through several methods:

  • Oxidative Cleavage: This method involves the oxidative cleavage of terpenes, particularly alpha-pinene, using oxidizing agents. The process typically results in the formation of terpenylic acid along with other oxidized products .
  • Gas-Phase Reactions: Terpenylic acid can also be synthesized via gas-phase reactions involving diaterpenylic acid formation followed by self-dehydration processes .
  • Laboratory Synthesis: In a controlled laboratory environment, researchers have developed synthetic routes that allow for the production of terpenylic acid from simpler precursors through multi-step chemical transformations .

Terpenylic acid has several applications across different fields:

  • Atmospheric Chemistry: It plays a crucial role in the formation of secondary organic aerosols, which are essential for climate modeling and understanding air quality.
  • Pharmaceuticals: Due to its potential biological activity, terpenylic acid and its derivatives are being explored for use in drug development and therapeutic applications.
  • Flavor and Fragrance Industry: As a naturally occurring compound derived from essential oils, it may find applications in flavoring and fragrance formulations.

Interaction studies involving terpenylic acid focus on its reactivity with other atmospheric components and biological systems. For instance:

  • Atmospheric Interactions: Terpenylic acid interacts with hydroxyl radicals and ozone in the atmosphere, influencing aerosol dynamics and secondary organic aerosol formation .
  • Biological Interactions: Preliminary studies suggest that terpenylic acid may interact with cellular receptors or enzymes, although detailed mechanisms remain to be elucidated .

Several compounds share structural or functional similarities with terpenylic acid. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaKey Characteristics
Diaterpenylic AcidC10H16O4A derivative formed alongside terpenylic acid; involved in secondary organic aerosol formation.
Alpha-PineneC10H16A precursor to terpenylic acid; widely found in nature; contributes to its synthesis through oxidation.
Beta-CaryophylleneC15H24A sesquiterpene with anti-inflammatory properties; structurally distinct but shares biological activity themes.
Pinonic AcidC10H16O3An oxidized product of alpha-pinene; closely related to terpenylic acid in terms of atmospheric chemistry.

Terpenylic acid's unique positioning as a bicyclic monoterpenoid distinguishes it from these compounds, particularly regarding its specific role in atmospheric chemistry and potential biological activities.

Molecular Structure

Terpenylic acid has the molecular formula C₈H₁₂O₄ with a molecular weight of 172.18 g/mol. It is structurally characterized as tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic acid. The compound contains a tetrahydrofuran ring with dimethyl substitution at the 2-position, a ketone group at the 5-position, and an acetic acid side chain at the 3-position.

The structure includes one stereocenter, resulting in two enantiomeric forms. The systematic IUPAC name for terpenylic acid is 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid.

Structure InformationDetails
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
CAS Registry Number26754-48-3 / 116-51-8
StereochemistryOne stereocenter - exists as (+) and (-) forms
IUPAC Name2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid

Physical Properties

Terpenylic acid crystallizes as prisms and exhibits interesting temperature-dependent behavior. When hydrated, it has a melting point of 57°C, while the anhydrous form melts at 90°C. The compound can sublime at temperatures between 130-140°C.

In terms of solubility, terpenylic acid is moderately soluble in cold water and highly soluble in hot water. The optical isomers display specific optical rotation properties: the (+)-form has [α]D25 +56.3°, while the (-)-form has [α]D25 -56.5°, with both forms having melting points between 92-94°C.

Physical PropertyValue
AppearancePrisms
Melting Point (Hydrated)57°C
Melting Point (Anhydrous)90°C
Sublimation Temperature130-140°C
SolubilityModerately soluble in cold water; very soluble in hot water
(+)-Form Propertiesmp 92-94°C, [α]D25 +56.3°
(-)-Form Propertiesmp 92-94°C, [α]D25 -56.5°

Spectroscopic Data

Spectroscopic analysis provides crucial structural information for terpenylic acid. While comprehensive NMR data specifically for terpenylic acid is limited in the provided sources, related compounds such as terebic acid have been characterized using nuclear magnetic resonance spectroscopy. The 1H NMR spectrum of terebic acid (the C₇ homolog of terpenylic acid) shows characteristic resonances that can inform our understanding of terpenylic acid's structure.

Mass spectrometric analysis has been particularly useful in identifying terpenylic acid in environmental samples. When analyzed using electrospray ionization in negative ion mode (–ESI-MS), terpenylic acid exhibits unique non-covalent dimer-forming properties. This distinctive behavior helps distinguish it from other terpenoic acids present in organic aerosols.

XLogP3

0.2

Other CAS

26754-48-3

Wikipedia

Terpenylic acid

Dates

Modify: 2023-08-15

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